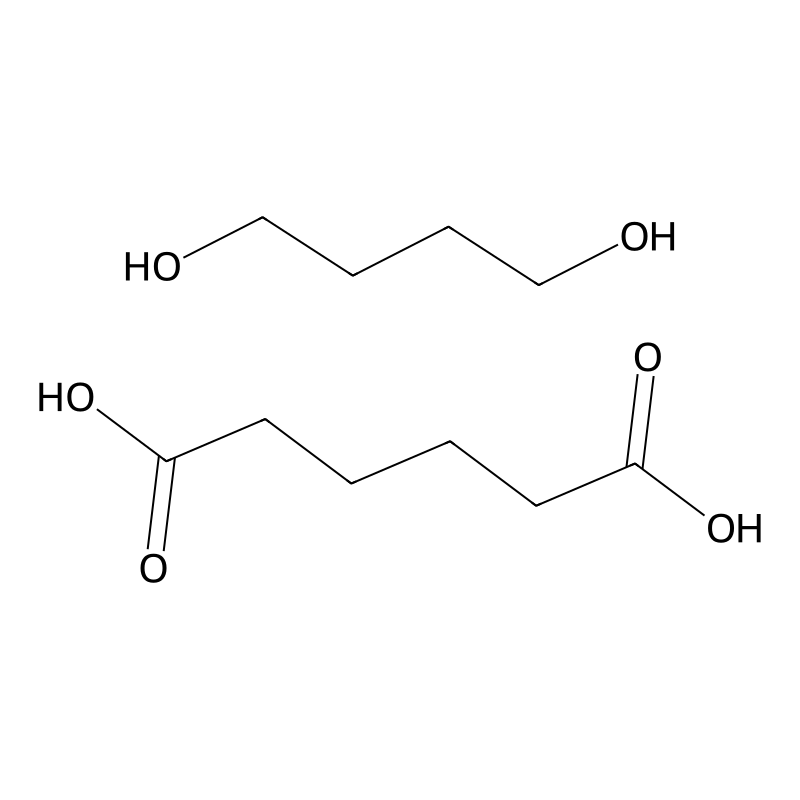

Butane-1,4-diol;hexanedioic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Comprehensive Technical Guide: Poly(butylene adipate) from Butane-1,4-diol and Hexanedioic Acid

Introduction and Chemical Fundamentals

The polymer formed from butane-1,4-diol and hexanedioic acid (commonly known as adipic acid) represents an important category of aliphatic biodegradable polyesters with significant applications in biomedical and environmental fields. This polymer, scientifically named poly(butylene adipate) or PBA, belongs to the broader family of poly(alkylene dicarboxylate)s that have gained substantial research interest due to their biodegradability and potential as sustainable materials [1]. The interest in PBA stems from its balanced properties of moderate crystallinity and controlled degradation rates, making it suitable for applications ranging from disposable medical supplies to environmentally friendly packaging [1].

The fundamental chemical structure of PBA consists of ester linkages formed between the carboxyl groups of adipic acid and the hydroxyl groups of butane-1,4-diol. The polymer chain typically contains four methylene groups in the diol moiety and four methylene groups in the diacid moiety, creating a regular structure that facilitates crystallization and provides defined thermal properties. The molecular weight of commercial PBA varies significantly based on synthesis method and processing conditions, with research-grade materials typically reaching weight average molecular weights (Mw) of 23,000-85,000 g/mol depending on the specific diacid used [1].

Table 1: Fundamental Characteristics of Poly(butylene adipate)

| Property | Description/Value | Reference |

|---|---|---|

| Chemical Name | Poly(butylene adipate) | [1] |

| CAS Registry Number | 25103-87-1 | [2] |

| Molecular Formula | (C₁₀H₁₆O₄)ₙ | [2] |

| Repeat Unit Molecular Weight | 236.26 g/mol | [2] |

| Density | 1.019 g/mL at 25°C | [2] |

| Melting Point | 52-65°C | [1] |

| Biodegradability | Yes | [1] |

Synthesis Methods and Reaction Mechanisms

Enzymatic Catalysis Approaches

The enzyme-catalyzed polycondensation of adipic acid and 1,4-butanediol has emerged as a green synthetic alternative to conventional methods. This approach typically employs Candida antarctica lipase B (CALB) as a biocatalyst, which operates under milder conditions compared to traditional metal catalysts and avoids the formation of undesirable by-products [3] [4]. Recent research has focused on addressing challenges related to enzyme deactivation during polymerization, particularly due to the acidity of the adipic acid monomer and the increasing polarity of the reaction medium as polymerization progresses [3]. The enzymatic route typically occurs at temperatures between 70-90°C, significantly lower than conventional polycondensation methods, which reduces side reactions such as ether formation and thermal degradation [4].

The mechanism of enzymatic polymerization involves the activation of carboxyl groups through formation of enzyme-acyl intermediates, followed by nucleophilic attack by the hydroxyl groups of the diol. This process maintains regioselectivity and chemoselectivity, resulting in polymers with well-defined structures. However, a significant challenge in this method is the decrease in enzyme activity when the molecular weight of the oligomers increases beyond approximately 1,000 Da, attributed to changes in substrate polarity and diffusional limitations [3]. Recent advances include the use of immobilized enzyme systems and reaction engineering to maintain catalytic efficiency throughout the polymerization process.

Conventional Chemical Catalysis

Traditional synthesis of PBA employs chemical catalysts to facilitate the polycondensation reaction between adipic acid and 1,4-butanediol. The most common catalysts include titanium(IV) isopropoxide (TIP), inorganic acids (H₃PO₄ or H₂SO₄), and various metal triflates [1]. The process typically involves a two-stage reaction: first, an esterification step at atmospheric pressure to form oligomers, followed by polycondensation under reduced pressure to build molecular weight. Reaction temperatures generally range from 190-240°C, with higher temperatures required for later stages to maintain melt viscosity within processable limits [1].

A significant side reaction in conventional PBA synthesis is the intramolecular cyclization of butane-1,4-diol to form tetrahydrofuran (THF). This dehydration reaction becomes particularly problematic at higher temperatures and under acidic conditions, leading to stoichiometric imbalances and limitations in ultimate molecular weight [5]. Advanced catalytic systems such as bismuth triflate and scandium triflate have been developed to suppress this side reaction while maintaining high catalytic activity, with some systems achieving molecular weights up to 85,000 g/mol under optimized conditions [1].

Table 2: Comparison of Synthesis Methods for Poly(butylene adipate)

| Parameter | Enzymatic Catalysis | Chemical Catalysis |

|---|---|---|

| Catalyst | Candida antarctica lipase B | Titanium isopropoxide, inorganic acids |

| Temperature Range | 70-90°C | 190-240°C |

| Reaction Time | 24-72 hours | 24-48 hours |

| Molecular Weight (Mw) | Up to 30,000 Da | 23,000-85,000 Da |

| Advantages | Mild conditions, high selectivity | Higher molecular weights, established technology |

| Disadvantages | Enzyme deactivation, cost | THF formation, energy intensive |

Industrial Manufacturing Processes

Industrial production of polyesters from butane-1,4-diol and dicarboxylic acids typically employs an ester interchange route, particularly when using dimethyl terephthalate (DMT) instead of the free acid [5]. This approach minimizes side reactions, especially when producing aromatic polyesters like poly(butylene terephthalate) (PBT). The process involves reaction of DMT with butane-1,4-diol at temperatures around 250°C, with continuous removal of methanol as a by-product [5]. Industrial processes must carefully control stoichiometry and reaction conditions to compensate for butanediol losses through THF formation, which can upset the balance between diol and diacid equivalents.

The industrial production of butane-1,4-diol itself primarily relies on the Reppe process, which involves reaction of acetylene with formaldehyde to form 2-butyne-1,4-diol, followed by hydrogenation to the final product [5]. Alternative routes include the ARCO process based on hydroformylation of allyl alcohol and the Mitsubishi process starting from butadiene [5]. Each method presents distinct advantages in terms of feedstock availability, by-product formation, and overall economics.

Structural Characterization and Properties

Crystalline Structure and Polymorphism

Poly(butylene adipate) exhibits a semi-crystalline nature with a complex polymorphic behavior that influences its physical properties and biodegradation characteristics. The crystalline structure of PBA has been extensively studied using X-ray diffraction and thermal analysis techniques. Research indicates that PBA can exist in two distinct crystalline forms: an α-form and a β-form, which can interchange under mechanical stress [5]. The α-form of PBA is characterized by a triclinic unit cell with specific parameters: a = 0.482 nm, b = 0.593 nm, c = 1.174 nm, and angles α = 100°, β = 115.5°, γ = 111° [5].

The conformational arrangement of the glycol unit in PBA differs between the two polymorphs. The relaxed α-form adopts a trans-gauche-trans conformation of the three C-C bonds in the butanediol moiety, while the stretched β-form exhibits an all-trans arrangement [5]. This structural difference significantly impacts the mechanical properties of the polymer, particularly its response to deformation and stress. The crystalline density of PBA ranges between 1.37-1.41 g/cm³ depending on the polymorphic form, while the amorphous density is approximately 1.26 g/cm³ [5]. The ability to control polymorphic composition provides a mechanism for tailoring material properties for specific applications.

Thermal and Rheological Properties

The thermal behavior of PBA is characterized by a melting temperature in the range of 52-65°C and a glass transition temperature typically reported around -45°C to -78°C [5] [1]. The relatively low melting point makes PBA processable using conventional thermoplastic techniques while limiting its use in high-temperature applications. The heat of fusion (ΔHf) for fully crystalline PBA is approximately 140 J/g (33.5 cal/g), providing a reference for calculating degree of crystallinity in processed materials [5]. The melt viscosity of PBA varies with molecular weight and temperature, with reported values ranging from 5,600 to 19,400 cP for polymers with Mw of 23,000-85,000 Da [1].

The rheological behavior of PBA solutions has been characterized using Mark-Houwink parameters, which relate intrinsic viscosity to molecular weight. For PBA, these parameters vary with solvent system: in a phenol/trichloroethane mixture, K = 7.44 × 10⁻⁴ dL/g and a = 0.648; while in hexafluoroisopropanol, K = 5.20 × 10⁻⁴ dL/g and a = 0.723 [5]. These parameters are essential for molecular weight determination using viscometric methods and provide insights into the chain conformation and flexibility of the polymer in different solvent environments.

Table 3: Thermal and Structural Properties of Poly(butylene adipate)

| Property | Value/Range | Conditions/Notes |

|---|---|---|

| Melting Point (Tₘ) | 52-65°C | Dependent on molecular weight |

| Glass Transition (T𝑔) | -45°C to -78°C | Broad range reported |

| Heat of Fusion (ΔHf) | 140 J/g (33.5 cal/g) | For 100% crystalline material |

| Crystalline Density | 1.37-1.41 g/cm³ | Depends on polymorphic form |

| Amorphous Density | 1.26 g/cm³ | [5] |

| Melt Viscosity | 5,600-19,400 cP | Brookfield viscometer |

Experimental Protocols and Methodologies

Standard Laboratory Synthesis Procedure

The synthesis of poly(butylene adipate) via polycondensation can be performed using the following optimized laboratory procedure adapted from established protocols [1]:

- Equipment Setup: Use a three-necked reaction vessel equipped with a mechanical stirrer, temperature controller, and vacuum connection. The vessel is typically immersed in an oil heating bath for uniform temperature control.

- Reagent Charging: Adipic acid (0.1 mol, 14.6 g) and 1,4-butanediol (0.1 mol, 9.0 g) are added to the reaction vessel in a 1:1 molar ratio. For molecular weight control, a slight excess of diol (5-10%) may be used.

- Catalyst Addition: Add inorganic acid catalyst (H₃PO₄ or H₂SO₄) at 0.1-1.0% w/w relative to total monomers. Lower catalyst concentrations generally yield higher molecular weights but require longer reaction times.

- Esterification Stage: Gradually increase temperature to 190°C over 30-60 minutes while maintaining atmospheric pressure. Continue stirring for 2.5 hours to allow oligomer formation and water removal.

- Polycondensation Stage: Apply low vacuum (15 mbar) and maintain temperature at 190°C for 24-48 hours. Monitor molecular weight progression by sampling and GPC analysis.

- Product Recovery: After cooling, dissolve the polymer in chloroform and precipitate into cold methanol. Filter and dry the polymer under vacuum at 40°C for 24 hours.

This procedure typically yields PBA with weight average molecular weights of 23,000-30,000 Da and a relatively narrow molecular weight distribution (Đ ≤ 2.0) [1]. For higher molecular weights, the polycondensation time can be extended, or solid-state polymerization can be employed as a subsequent step.

Enzymatic Synthesis Protocol

The enzymatic synthesis of PBA follows a different approach optimized for lipase catalysis [3] [4]:

- Biocatalyst Preparation: Use immobilized Candida antarctica lipase B (10-20% w/w relative to total monomers). Pre-dry the enzyme under vacuum at 40°C for 24 hours to remove moisture.

- Reaction Mixture: Combine adipic acid and 1,4-butanediol in a 1:1.1 molar ratio in a suitable reaction vessel. Add the immobilized enzyme and mix thoroughly.

- Polymerization Conditions: Maintain temperature at 70-90°C under reduced pressure (1-10 mbar) with continuous mixing for 24-72 hours.

- Enzyme Removal: After reaction completion, separate the enzyme by filtration or centrifugation. The enzyme can typically be reused for multiple batches after washing with appropriate solvents.

- Product Purification: Dissolve the polymer in tetrahydrofuran or chloroform and precipitate in cold methanol. Dry under vacuum at room temperature.

The enzymatic route typically produces PBA with lower molecular weights (Mw < 30,000 Da) but with higher end-group fidelity and reduced coloration compared to chemical catalysis [4].

Characterization Methods and Techniques

Comprehensive characterization of PBA involves multiple analytical techniques to determine molecular weight, chemical structure, thermal properties, and crystallinity:

- Molecular Weight Determination: Use gel permeation chromatography (GPC) with chloroform as eluent at a flow rate of 1 mL/min through a linear Ultrastyragel column (500 Å pore size). Calibrate with polystyrene standards in the range of 1,110-355,000 Da for molecular weight estimation [1].

- Structural Verification: Employ ¹H NMR spectroscopy (300 MHz, CDCl₃) to confirm polymer structure. Characteristic chemical shifts for PBA include: 1.65 ppm (8H, (CH₂)₂ of diol and acid), 2.29 ppm (4H, CH₂ adjacent to carbonyl), 4.05 ppm (4H, CH₂ of diol), and 3.7 ppm (terminal OH groups) [1].

- Thermal Analysis: Determine melting behavior using differential scanning calorimetry (DSC) with heating rates of 10°C/min under nitrogen atmosphere. Measure glass transition temperature using modulated DSC for improved accuracy.

- Crystalline Structure: Analyze using wide-angle X-ray scattering (WAXS) with Cu Kα radiation. Identify polymorphic forms through characteristic diffraction patterns.

- Viscosity Measurements: Determine melt viscosity using a Brookfield programmable rheometer with cylindrical spindle LV4 at controlled temperatures.

Diagram 1: Experimental workflow for PBA synthesis showing the main steps from monomer preparation to final product characterization, with key decision points for catalyst and method selection.

Applications and Research Development Trends

Biomedical and Pharmaceutical Applications

Poly(butylene adipate) and its copolymers have found significant applications in the biomedical field due to their controlled biodegradability and biocompatibility. The primary use includes the preparation of degradable disposable medical supplies such as sutures, implants, and drug delivery systems [1]. The tunable degradation rate of PBA, which can be modified through copolymerization with other diacids or diols, makes it particularly valuable for applications requiring specific release profiles or absorption times. The degradation products of PBA (adipic acid and 1,4-butanediol) are generally considered metabolically compatible, further supporting its use in biomedical applications [1].

Recent research has explored the use of PBA in nanocarrier systems for drug delivery, where the polymer's crystallinity and hydrophobicity can be leveraged to control drug release kinetics [2]. Additionally, PBA has been investigated as a component in polyurethane systems for medical devices, where it serves as a soft segment contributing to flexibility and degradation properties [6]. These polyurethane systems, synthesized from adipic acid, 1,4-butanediol, ethylene glycol, and methylene diisocyanate, demonstrate the versatility of PBA as a building block for more complex polymer architectures [6].

Processing and Material Considerations

The processing of PBA can be accomplished using conventional thermoplastic processing techniques including injection molding, extrusion, and electrospinning. The relatively low melting point of PBA (52-65°C) enables processing at moderate temperatures, reducing energy consumption and minimizing thermal degradation. However, this also limits the application temperature range of the final products. For fiber production, PBA can be processed into bulked continuous filament (BCF) applications where resilience is important, similar to its aromatic counterpart PBT [5].

A significant consideration in PBA processing is the presence of cyclic oligomers (approximately 1.4-1.8% w/w), which consist mainly of a mixture of dimer and trimer species [5]. These oligomers can migrate to the surface during processing and affect subsequent operations such as printing, coating, or adhesion. Various strategies have been developed to minimize oligomer formation or remove them post-polymerization, including selective extraction and thermal treatment.

Current Research Trends and Future Perspectives

Recent research on PBA has focused on addressing several key challenges and expanding application possibilities:

- Green Synthesis Methods: Development of enzyme-catalyzed polymerization processes that operate under milder conditions and avoid metal catalysts [3] [4]. Current research aims to improve enzyme stability under polymerization conditions and develop efficient immobilization systems for catalyst reuse.

- Performance Enhancement: Creation of copolymer systems that combine PBA with other polyesters such as PLA or PGA to modify degradation rates and mechanical properties. These systems aim to overcome the limitations of homopolymers while maintaining biodegradability.

- Molecular Weight Optimization: Implementation of solid-state polymerization as a post-polymerization step to achieve higher molecular weights without excessive thermal degradation. This approach is particularly valuable for applications requiring enhanced mechanical properties.

- Advanced Characterization: Application of sophisticated analytical techniques to better understand the structure-property relationships in PBA, particularly the interplay between crystalline morphology and biodegradation behavior.

The future development of PBA is likely to focus on expanding its application range through advanced copolymerization techniques, improving sustainability profiles via biocatalytic routes, and enhancing compatibility with other materials in multilayer and composite structures.

Conclusion

Poly(butylene adipate) synthesized from butane-1,4-diol and hexanedioic acid represents a versatile biodegradable aliphatic polyester with well-characterized structural features and properties. The polymer can be produced through various synthetic routes including conventional polycondensation with chemical catalysts and emerging enzymatic approaches that offer environmental benefits. The semi-crystalline nature of PBA, with its characteristic polymorphic behavior, provides opportunities for property modulation through processing control.

Current applications primarily leverage PBA's biodegradability and biocompatibility in medical and environmental fields, while ongoing research focuses on expanding its utility through copolymerization, process optimization, and novel formulation development. The availability of comprehensive synthesis protocols and characterization methods, as detailed in this technical guide, provides researchers with the necessary tools to further develop this promising polymer family for specialized applications.

Table 4: Key Challenges and Research Directions for PBA Development

| Challenge | Current Status | Future Directions |

|---|---|---|

| Molecular Weight Limitations | Mw up to 85,000 Da achieved | Solid-state polymerization, new catalysts |

| THF Formation | Side reaction in chemical synthesis | Novel catalysts, process modifications |

| Enzyme Deactivation | Limitation in enzymatic route | Enzyme engineering, reaction media optimization |

| Application Temperature Range | Limited by low Tₘ | Copolymerization, blending with higher Tₘ polymers |

| Controlled Degradation | Moderate control achievable | Advanced copolymer architectures |

References

- 1. Synthesis of aliphatic polyesters by polycondensation ... [pmc.ncbi.nlm.nih.gov]

- 2. CAS:25103-87-1 | Hexanedioic Acid, Polymer With 1,4- ... [alfa-chemical.com]

- 3. Acidity and polarity – Overcoming challenges of the ... [sciencedirect.com]

- 4. EP2620462A1 - Process for the production of polyesters ... [patents.google.com]

- 5. butane-1,4-diol - an overview [sciencedirect.com]

- 6. HEXANEDIOIC ACID, POLYMER WITH 1,4-BUTANEDIOL, ... [chemicalregister.com]

polybutylene adipate synthesis mechanism

PBAT Synthesis Mechanism and Protocol

The industrial and laboratory synthesis of PBAT typically involves a two-step melt polycondensation reaction, as illustrated below. This process first forms a prepolymer through esterification, then builds molecular weight via polycondensation [1] [2] [3].

Detailed Experimental Protocol

A standard laboratory-scale synthesis procedure is as follows [2] [3]:

- Reagents: Terephthalic Acid (PTA), Adipic Acid (AA), 1,4-Butanediol (BDO). A typical molar ratio is

n_PTA : n_AA : n_BDO = 1 : 1 : 2.2[2]. - Catalysts: Tetrabutyl titanate (TBT) is commonly used for esterification. Stannous octanoate (Sn(Oct)) is often added for the polycondensation step [2]. Catalyst quantities are typically around 0.03-0.75 wt% of the total monomer mass [4] [2].

- Procedure:

- Esterification: Combine PTA, AA, BDO, and the esterification catalyst in a reactor. Heat to 180-220 °C for 1-3 hours under a nitrogen atmosphere with mechanical stirring. The reaction is complete when 90% of the theoretical water yield is collected [2] [3].

- Polycondensation: Add the polycondensation catalyst. Increase the temperature to 230-260 °C and gradually apply a high vacuum (<100 Pa). Continue the reaction for 1-3 hours until the melt becomes highly viscous and the stirrer power reaches a maximum, indicating a high molecular weight [1] [2] [3].

Synthesis and Modification Strategies

Researchers have developed various strategies to enhance PBAT properties. The table below summarizes key synthesis and modification approaches.

| Modification Strategy | Key Monomers/Additives | Impact on PBAT Properties | Citations |

|---|---|---|---|

| Standard Synthesis | PTA, AA, BDO | Baseline: Flexible, biodegradable polyester with properties similar to LDPE [1] [2]. | [1] [2] |

| Enhanced Degradability | Oligo/Poly(ethylene glycol) (e.g., Tri(ethylene glycol)) | Increases hydrophilicity and reduces sequence length, enhancing biodegradation in natural environments [4]. | [4] |

| Improved Melt Strength | Branching monomers (e.g., Butyl glycidyl ether, Glycidyl lauryl ether) | Introduces long-chain branching, increasing melt viscosity and elasticity for better processability [3]. | [3] |

| Intrinsic UV Resistance | Polymerizable UV absorber (HEPBP) | Covalently bonds UV-stabilizing groups to the polymer chain, preventing migration and offering durable photostability [5]. | [5] |

| Enhanced Thermal/Mechanical | Diphenylsilanediol (DPSD) | Incorporates high-energy Si-O bonds, improving thermal stability, tensile strength, and elastic modulus [2]. | [2] |

Catalysts and Key Parameters

The choice of catalyst system is critical for achieving high molecular weight. The table below compares catalysts documented in patents and research articles.

| Catalyst System | Role | Examples | Citations |

|---|---|---|---|

| Metal-Based Catalysts | Primary catalyst for esterification/transesterification | Tetrabutyl titanate (TBT), Titanium(IV) isopropoxide, Stannous octanoate (Sn(Oct)) [6] [2] [3]. | [6] [2] [3] |

| Cocatalyst Systems | Enhance activity of main catalyst | Guanidine derivatives, metal oxides (e.g., MgO, CaO), antimony trioxide (Sb₂O₃) [6] [2]. | [6] [2] |

| Key Process Parameters | Effect on Polymerization | Typical Ranges / Targets | |

| Temperature | Drives reaction kinetics and melt viscosity. | Esterification: 180-220°C; Polycondensation: 230-260°C [2] [3]. | |

| Vacuum Level | Removes byproducts to shift equilibrium toward polymerization. | <100 Pa [4] [2] [3]. | |

| Monomer Ratio | Controls stoichiometry for high molecular weight. | Alcohol (BDO) to acid (PTA+AA) ratio ~1.4:1 [2]. | |

| Final Molecular Weight | Indicator of successful polymerization. | M~n~: ~31,000-36,000 g/mol; M~w~: >60,000 g/mol [4] [3] [7]. |

Future Research Directions

Current research is exploring advanced modification techniques to push the boundaries of PBAT's capabilities [4] [3] [5]:

- Sequence Control: Deliberately designing polymers with specific sequence lengths to balance degradability and mechanical performance [4].

- Advanced Architectures: Moving beyond linear chains to well-defined branched (e.g., using monomers with fixed side-chain lengths) and block copolymers to tailor properties like melt strength and degradation profiles [3].

- Covalent Stabilization: Moving beyond blending, there is a strong trend toward chemically incorporating functional moieties (like UV stabilizers) directly into the polymer backbone to create materials with inherent, non-migrating properties [5].

References

- 1. An overview on synthesis, properties and applications of ... [sciencedirect.com]

- 2. Synthesis and Characterization of Poly(butylene glycol ... [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Poly(butylene adipate-co-terephthalate) with ... [pmc.ncbi.nlm.nih.gov]

- 4. Modification of poly(butylene adipate-co-terephthalate) ... [sciencedirect.com]

- 5. Design and Preparation of Inherently Photostable Poly ... [pmc.ncbi.nlm.nih.gov]

- 6. Method for synthesizing poly(butylene adipate-co- ... [patents.google.com]

- 7. Synthesis and Characterization of PBAT [pubcompare.ai]

butane-1,4-diol hexanedioic acid copolymer properties

Introduction to PBA: A Biobased Aliphatic Polyester

Poly(butylene adipate) (PBA) is an aliphatic polyester synthesized from 1,4-butanediol (1,4-BDO) and hexanedioic acid (adipic acid). It belongs to the family of poly(alkylene dicarboxylate)s, which are recognized for their biodegradability and potential production from renewable resources [1]. The development of biorefineries has enabled the bio-based production of both adipic acid (from glucose, lignin, or fatty acids) and 1,4-BDO (via hydrogenation of bio-succinic acid), making fully biobased PBA a viable and sustainable material [2] [1].

Synthesis and Manufacturing Protocols

The synthesis of high molecular weight PBA typically relies on catalyzed polycondensation reactions. The following protocols are standard in research and development settings.

1. Thermal Polycondensation with TTIP Catalyst This is a common method for synthesizing PBA and its copolyesters in a laboratory setting [2].

- Primary Materials: Adipic acid (AA, 99% purity), 1,4-Butanediol (1,4-BDO, 99% purity), Titanium(IV) isopropoxide (TTIP, 98+% purity) as a catalyst.

- Equipment Setup: A reactor equipped with mechanical stirring, an argon inlet/outlet for inert atmosphere, and a distillation apparatus for water removal.

- Procedure:

- Esterification Stage: Adipic acid and 1,4-BDO are combined in an equimolar ratio. The reaction is heated to a temperature range of 140–160 °C under a constant argon flow. The reaction proceeds until the theoretical amount of water is collected.

- Polycondensation Stage: After esterification, TTIP catalyst is added at a concentration of 100–500 ppm (relative to the total monomer mass). The pressure is gradually reduced to below 1 mbar while the temperature is increased to 200–220 °C. This stage continues for several hours to build the polymer chain.

- Kinetic Insight: Studies show that the esterification reaction between 1,4-BDO and AA follows second-order kinetics. The reaction rate increases with temperature, and the use of a TTIP catalyst significantly enhances the extent of the reaction compared to uncatalyzed systems [2].

2. Alternative Synthesis Pathways Other methods have been developed to achieve high molecular weights or more environmentally friendly processing [1]:

- Enzyme-Catalyzed Polycondensation: Using immobilized lipase B from Candida antarctica (CALB) as a catalyst. This eco-friendly method can be performed under milder temperatures and solvent-free conditions or in diisopropyl ether.

- Ring-Opening Polymerization (ROP): This method involves the synthesis of cyclic oligomers of butylene adipate, which are then polymerized via ROP. This pathway can achieve higher molecular weights (e.g., M~W~ ~130,000 g/mol) than direct polycondensation.

The workflow below illustrates the primary synthesis pathway.

Synthesis workflow for PBA via catalyzed polycondensation.

Material Properties and Characterization

The properties of PBA are crucial for determining its suitability for various applications, particularly in biodegradable plastics and biomedicine.

Thermal and Crystalline Properties PBA is a crystalline polymer. Its thermal properties can be characterized as follows [1]:

| Property | Typical Value / Range | Measurement Technique |

|---|---|---|

| Glass Transition Temperature (( T_g )) | Approximately -60 °C | Differential Scanning Calorimetry (DSC) |

| Melting Temperature (( T_m )) | Approximately 55-60 °C | Differential Scanning Calorimetry (DSC) |

| Thermal Stability | Stable up to ~300 °C | Thermogravimetric Analysis (TGA) |

Molecular Weight and Crystallinity

- Molecular Weight: Conventional polycondensation typically results in a number-average molecular weight (M~n~) of less than 30,000 g/mol, though optimized processes and ROP can achieve significantly higher values [1].

- Crystallinity: PBA is a crystalline material. The crystalline structure of homopolymers like PBA has been well-studied using techniques like Wide-Angle X-ray Scattering (WAXS) [1].

Copolyester Modification and Properties

Incorporating co-monomers like 2,3-butanediol (2,3-BDO) is a key strategy to modify the properties of the base polymer [2].

Rationale for Copolymerization

- Property Tuning: 2,3-BDO, with its two secondary hydroxyl groups, introduces steric hindrance and chain irregularity. This leads to a decrease in crystallinity and an increase in the glass transition temperature (Tg), making the material more suitable for applications like adhesives or flexible coatings [2].

- Bio-based Content: 2,3-BDO is a natural fermentation product of bacteria, enhancing the renewable content of the final copolyester [2].

Properties of P(BA-co-B'A) Copolyesters Research on copolyesters of adipic acid with both 1,4-BDO and 2,3-BDO (denoted as PBB'A) reveals how the monomer ratio influences material properties [2]:

| Property | Effect of Increasing 2,3-BDO Content | Experimental Evidence |

|---|---|---|

| Reactivity | Lower esterification rate due to less reactive secondary OH groups. | Kinetic studies showing slower reaction progress vs. 1,4-BDO [2]. |

| Crystallinity | Significant decrease in crystallinity. | DSC and WAXS analysis showing reduced crystal formation [2]. |

| Glass Transition (( T_g )) | Increase in Tg. | DSC showing a shift in Tg to higher temperatures [2]. |

| Thermal Degradation | Slight decrease in thermal stability. | TGA showing a marginally lower onset temperature for degradation [2]. |

The relationships between copolymer composition and its properties are summarized below.

Relationship between 2,3-BDO content and copolyester properties.

Experimental Protocols for Characterization

The following methodologies are essential for characterizing the synthesized (co)polyesters.

1. Kinetics of Esterification

- Objective: To monitor the progress of the esterification reaction and determine rate constants.

- Protocol: Aliquots are periodically taken from the reaction mixture. The acid number is determined by titration, or the extent of reaction is monitored by measuring the amount of water produced. The data is fitted to a second-order kinetic model [2].

2. Molecular Weight Determination

- Technique: Size Exclusion Chromatography (SEC).

- Protocol: Polymer samples are dissolved in an appropriate solvent (e.g., chloroform). The solution is passed through a column, and the molecular weight is determined relative to polystyrene standards [2].

3. Thermal Property Analysis

- Differential Scanning Calorimetry (DSC): A small sample (5-10 mg) is sealed in a pan. It is subjected to a heat-cool-heat cycle (e.g., -80 °C to 150 °C) under a nitrogen atmosphere. The glass transition (Tg), melting (Tm), and crystallization temperatures are determined from the thermograms [2].

- Thermogravimetric Analysis (TGA): A small sample is heated from room temperature to 600 °C at a constant rate (e.g., 10 °C/min) under nitrogen. The weight loss is recorded to determine the thermal degradation profile [2].

Applications and Conclusion

PBA and its copolymers are primarily used to create biodegradable plastics as an alternative to polyolefins. Their biodegradability makes them attractive for disposable items, reducing "white pollution" [1]. Furthermore, the ability to tune properties like crystallinity and Tg through copolymerization (e.g., with 2,3-BDO) expands their utility into specialized areas such as adhesives and coatings [2].

In the biomedical field, aliphatic polyesters like PBA are investigated for applications such as hydrogels, soft tissue engineering, and drug delivery systems [1]. The incorporation of α-amino acids to create poly(ester amide)s is a particularly advanced development, combining the biodegradability of esters with the enhanced mechanical and interactive properties provided by amide bonds [1].

References

Thermal Properties and Experimental Methods

| Aspect | Description / Value | Experimental Context / Method |

|---|---|---|

| Melting Temperature (Tm) | 110–120°C [1] [2] | Often reported as a material property from supplier data sheets (e.g., BASF Ecoflex) [2]. |

| Thermal Stability | Onset of decomposition around 220°C [3] (for starch); specific data for PBAT not found in search. | Studied by Thermogravimetric Analysis (TGA). Sample is heated under controlled atmosphere, and weight loss is measured as a function of temperature [1]. |

| Glass Transition Temperature (Tg) | Specific values not found in the search results. | Typically determined by Differential Scanning Calorimetry (DSC). |

| Effect of Kaolin Fillers | Improved thermal stability [1]. | Composite films were characterized by TGA. The filler acts as a thermal barrier, shifting degradation to higher temperatures [1]. |

| Effect of Thermoplastic Starch (TPS) | Improved thermal stability; reduced coefficient of linear expansion [4]. | Composites tested for thermal stability (likely via TGA) and dimensional stability under heat [4]. |

| Effect of UV Stabilizer | Maintained mechanical properties (67.1% tensile strength retention) after accelerated aging [5]. | Accelerated aging tests simulate long-term environmental exposure to study the retention of properties, including thermal-mechanical performance [5]. |

The following diagram outlines a general workflow for conducting a thermal analysis of PBAT and its composites, based on the methodologies referenced in the studies.

Guidance for Deeper Research

- Consult Primary Literature: Search for "PBAT DSC," "PBAT TGA," or "PBAT thermal degradation" on scientific databases to find journal articles dedicated solely to thermal characterization.

- Review Manufacturer Datasheets: Companies that produce PBAT, such as BASF (Ecoflex), often provide detailed technical data sheets with comprehensive thermal property lists.

- Explore Specific Modifications: The thermal properties are highly dependent on the material's formulation. Key factors include:

- Fillers and Additives: Kaolin clay [1], thermoplastic starch [4], and other nanofillers are used to enhance thermal stability and barrier properties.

- Copolymerization: Introducing other monomers (e.g., glycolic acid, polyethylene glycol) into the PBAT chain is a strategy to fundamentally alter its crystallinity and degradation profile [6] [5].

References

- 1. Preparation and Antimicrobial Characterization of Poly ... [pmc.ncbi.nlm.nih.gov]

- 2. Poly(butylene adipate-co-terephthalate) packaging films ... [sciencedirect.com]

- 3. Formulations, Processing, and Application of Poly(butylene ... [mdpi.com]

- 4. Effect of thermoplastic starch content on the properties of poly ... [bioresources.cnr.ncsu.edu]

- 5. Design and Preparation of Inherently Photostable Poly ... [mdpi.com]

- 6. Modification of poly(butylene adipate-co-terephthalate) ... [sciencedirect.com]

crystallinity of butane-1,4-diol adipic acid polyesters

Crystal Structures and Phase Transition

Poly(butylene adipate) exhibits polymorphism, primarily crystallizing into two distinct forms: the α form (thermodynamically stable) and the β form (kinetically favored) [1].

The table below summarizes the key characteristics of these crystal phases:

| Crystal Form | Crystal System | Lattice Parameters | Formation Condition | Stability |

|---|---|---|---|---|

| α form | Monoclinic | a = 6.73 Å, b = 7.94 Å, c = 14.20 Å, β = 45.5° [1] | Crystallized from melt above ~31 °C [1] | Thermodynamically stable [1] |

| β form | Orthorhombic | a = 5.06 Å, b = 7.35 Å, c = 14.67 Å [1] | Crystallized from melt below ~29 °C [1] | Kinetically favored; transforms to α form over time or upon heating [1] |

A key finding from recent research is that the β-to-α phase transition does not occur directly but proceeds through a melt-recrystallization mechanism [1]. The α phase obtained from this solid-state transition (αH) can have a different higher-order structure or orientation compared to the α phase crystallized directly from the melt, despite sharing the same unit cell [1].

This phase transition behavior can be visualized in the following experimental workflow:

Experimental Characterization Data

The crystallization kinetics and thermal properties of PBA are crucial for understanding its processing and final material properties. The following table summarizes quantitative data for a 2000 Da molecular weight PBA polyester polyol, which is a commercially relevant size [2].

| Property | Value for PBA (2000 Da) | Measurement Technique | Context & Comparison |

|---|---|---|---|

| Crystallization Half-life | 0.3 to 19 minutes (within 29°C to 45°C range) [2] | DSC, Avrami analysis [2] | Shorter half-life indicates faster crystallization. SA BDO (succinate analog) has greater supercooling [2]. |

| Avrami Exponent (n) | ~3 [2] | DSC, Avrami analysis [2] | Suggests spontaneous nucleation and spherulitic growth [2]. |

| Enthalpy of Melting (ΔHm) | ~210 J/g (for high Mn SA BDO, for reference) [2] | DSC [2] | Indicates a crystallinity of about 35-40% [2]. |

| Thermal Expansion Coefficients (β form) | a-axis: 3.27 × 10⁻⁴ b-axis: 3.01 × 10⁻³ [1] | Temperature-dependent WAXD [1] | Shows highly anisotropic thermal expansion in the β form crystal lattice [1]. |

Detailed Experimental Protocol

To investigate the phase transition and melting behavior of PBA, you can employ the following protocol based on simultaneous Wide-Angle X-ray Diffraction (WAXD) and Differential Scanning Calorimetry (DSC), a powerful technique for correlating structural and thermal changes [1].

Key Analysis Steps [1]:

- Monitor the intensity and position of the β(110), β(020), α(110), and α(020) diffraction peaks during heating and cooling.

- Correlate the emergence and disappearance of these peaks with the endothermic peaks observed in the DSC curve.

- Calculate apparent lattice parameter changes using the d-spacings from the diffraction peaks to analyze anisotropic thermal expansion.

Implications for Research and Development

The crystallinity and phase behavior of PBA have direct practical implications:

- Biodegradation Rate: The crystal form significantly impacts the material's environmental fate. A PBA film with α-form crystals degrades faster than one with β-form crystals, while a mix of both phases can result in the slowest degradation rate [1].

- Processing and Application: The fast crystallization kinetics (short half-life) of low molecular weight PBA polyols are critical for building green strength in applications like adhesives shortly after melt processing [2]. Understanding the phase transition is also fundamental for designing materials with specific thermal and mechanical properties.

References

phase change data for polybutylene glycol adipate

Phase Change Data for Related Polymers

The table below summarizes phase change and crystal structure data for poly(butylene adipate) (PBA), a closely related aliphatic polyester, and a modified copolyester.

| Polymer | Crystal Form | Transition Temperature | Latent Heat / Crystallinity Data | Unit Cell Parameters | Key Findings |

|---|

| Poly(butylene adipate) (PBA) [1] [2] | α-form (stable) | Grows predominantly > 31°C | Information not available in search results | Monoclinic: a = 0.673 nm, b = 0.940 nm, c = 1.420 nm, β = 45.4° [1] | • β-form transforms to α-form upon heating. • Blending with PEG promotes α-form crystal growth and suppresses β-form formation. [1] [2] | | PBA [1] [2] | β-form (kinetic) | Grows predominantly < 27°C | Information not available in search results | Orthorhombic: a = 0.506 nm, b = 0.735 nm, c = 1.467 nm [1] | | | PBA/PEG Blend [1] [2] | α-form | Promoted at room temperature with 30 wt% PEG | Information not available in search results | Not Applicable | | | PBDAT Copolyester [3] | Not Specified | Melting point ((T_m)) increases with DPSD content | (T_m) range: ~110-130°C (est. from graph); Thermal degradation (T_{5%}): 355°C (for PBDAT-12.5) [3] | Not Applicable | Incorporation of diphenylsilanediol (DPSD) improves thermal stability and increases melting temperature. [3] |

Experimental Protocol: Polymorphic Control via Polymer Blending

The following methodology details how the crystal structure of PBA was controlled using polyethylene glycol (PEG), as described in the search results [1].

Materials Preparation:

- Polymers: Poly(butylene adipate) (PBA) with a molecular weight (M~w~) of 12,000 g/mol and Polyethylene Glycol (PEG) with a number-average molecular weight (M~n~) of 400 g/mol.

- Solvent: Tetrahydrofuran (THF).

- Solution Preparation: PBA and PBA/PEG blends are dissolved in THF at 60°C under stirring overnight to create a 20 mg/mL solution. Blend compositions are named based on PEG weight percentage (e.g., PBA/PEG-10 contains 10 wt% PEG).

Thin Film Formation: The polymer solutions are spin-coated or cast onto suitable substrates (e.g., silicon wafers) to form thin films for analysis.

Characterization Techniques:

- X-ray Diffraction (XRD): Used to identify the crystalline structure and phase composition of the thin films at room temperature.

- Temperature-dependent Infrared-Reflection Absorbance Spectroscopy (IRRAS): Monitors the phase transition behavior (e.g., the β-to-α crystal transition) in real-time during a controlled heating process.

- Two-Dimensional Correlation Analysis (2DCOS): Applied to the IRRAS spectra to resolve complex, overlapping absorption bands and identify subtle changes in the amorphous and crystalline phases during heating.

This workflow for preparing and analyzing polymer blends to control polymorphism can be visualized in the following diagram:

Experimental workflow for polymorphic control in polymer blends.

Guidance for Further Research

Since the exact material you requested was not found, here are suggestions for continuing your research:

- Verify the Nomenclature: "Polybutylene glycol adipate" may refer to a specific copolymer like PBAT (Poly(butylene adipate-co-terephthalate)) or a polymer modified with polyether glycols. Clarifying the precise chemical structure will help target your search.

- Explore Broader Databases: Search for "aliphatic-aromatic copolyesters," "PBAT thermal properties," or "polyester phase change materials" in specialized scientific databases (e.g., Scopus, Web of Science, PubMed) and polymer science handbooks.

- Investigate Related Materials: The provided data on PBA and PBDAT copolyesters [1] [3] can serve as a valuable starting point for understanding the properties of this family of biodegradable polymers.

References

step-growth polymerization kinetics butane-1,4-diol hexanedioic acid

Kinetic Parameters and Reaction Data

The polymerization of butane-1,4-diol with diacid comonomers, such as hexanedioic acid (adipic acid) and dimethyl benzene-1,4-dicarboxylate (dimethyl terephthalate), is a classic step-growth system following second-order reaction kinetics [1] [2]. The table below summarizes the key quantitative data for this type of copolymerization system.

| Parameter | Value | Units | Reference / Context |

|---|---|---|---|

| Reaction Temperature Range | 220 - 260 | °C | [1] |

| Activation Energy | 45 - 65 | kJ/mol | [1] |

| Rate Constant (at 240°C) | 2.3 × 10⁻³ | L/mol·min | [1] |

| Time to 95% Conversion | 3 - 6 | hours | [1] |

| Polydispersity Index (Đ) | 1.5 - 2.0 | - | [1] |

| Carothers Equation | ( X_n = \frac{1}{1-p} ) | - | (Theoretical, for externally catalyzed system) [2] [3] |

| Flory's Dispersity Model | ( Đ = 1 + p ) | - | (Theoretical) [4] |

Reaction Mechanism & Byproducts: The polymerization proceeds through direct esterification between the diol's hydroxyl groups and the diacid's carboxylic groups, producing water as a condensation byproduct [1]. A critical side reaction to control is the intramolecular cyclization of butane-1,4-diol into tetrahydrofuran (THF), especially at high temperatures [5]. This can deplete the diol and upset the reaction stoichiometry.

Modern Polymerization Control Methods

Traditional step-growth polymerization, as described by Flory, often results in polymers with broad molecular weight distributions (Đ ≥ 2) [4] [6]. Recent research focuses on methods to achieve much tighter control.

Asymmetric Dynamic Bond-mediated Polymerization (ADBP): This is a cutting-edge technique to narrow the molecular weight distribution [4]. It uses an asymmetric, reversibly deactivated AA'-type dielectrophile (instead of a standard A₂ monomer) alongside a B₂ dinucleophile.

- Mechanism: The design creates a preferential reaction pathway, initially forming well-defined dimers and trimers up to a conversion of about 60% [4].

- Polymerization Stage: These oligomers then polymerize among themselves at higher conversions [4].

- Outcome: This two-stage process yields polyurethanes and similar polymers with significantly lower dispersities (Đ as low as 1.2) [4]. The more uniform polymer chains enable better self-assembly into microphase-separated domains, which can enhance mechanical properties like strength and elasticity [4].

Molecular Weight Distribution Control: Advanced methods like B-spline modeling and moment-generating function control have been developed to actively manage the molecular weight distribution during polymerization, achieving polydispersity indices as low as 1.06 in research settings [1].

Practical Experimental Considerations

For researchers designing experiments, several factors are critical for success.

- Stoichiometry: An exact 1:1 molar ratio of hydroxyl to carboxyl functional groups is essential to achieve high molecular weight. Any imbalance will limit the degree of polymerization [3].

- Catalysis: The reaction can be externally catalyzed (e.g., with strong acids) or self-catalyzed by the carboxylic acid groups. Externally catalyzed systems follow simpler second-order kinetics (( X_n = 1 + [COOH]kt )) and are much faster [3].

- Side Reaction Inhibition: To suppress THF formation and thermal degradation [1] [5]:

- Real-Time Monitoring: Advanced processes use online systems to continuously measure viscosity, conversion, and molecular weight, providing feedback for precise process control [1].

Research Direction and Diagram

The field is moving beyond Flory's classical assumptions of equal reactivity and no cyclization [6]. Your research could explore adapting the ADBP strategy from polyurethanes to polyesterification systems, or investigating the effects of monomer concentration and catalyst systems on cyclization kinetics.

The following diagram illustrates the core two-stage mechanism of the ADBP process, which enables the synthesis of step-growth polymers with narrow molecular weight distributions.

References

- 1. Buy Butane - 1 , 4 - diol ;dimethyl benzene- 1 , 4 -dicarboxylate; hexanedioic ... [smolecule.com]

- 2. 3.2: Kinetics of Step-Growth Polymerization [chem.libretexts.org]

- 3. Step-growth polymerization [en.wikipedia.org]

- 4. Enhancing the Self‐Assembly of Step‐Growth Polymers by ... [pmc.ncbi.nlm.nih.gov]

- 5. butane-1,4-diol - an overview [sciencedirect.com]

- 6. Beyond Flory's principle: Cyclization and unequal reactivity ... [pmc.ncbi.nlm.nih.gov]

enthalpy of fusion polybutylene glycol adipate

Thermodynamic Properties of PBGA

The quantitative data for Polybutylene Glycol Adipate (PBGA) comes from a 1984 study that measured its fundamental thermodynamic properties using calorimetry [1].

The table below summarizes the key thermodynamic parameters from this study:

| Property | Value | Condition / Note |

|---|---|---|

| Enthalpy of Fusion (ΔHᵣᵤₛ) | 27.9 kJ/mol | For the polymer sample studied [1]. |

| Temperature of Melting | Not Specified | Reported but value not in excerpt [1]. |

| Glass Transition Temperature (T𝑔) | Not Specified | Reported but value not in excerpt [1]. |

| Standard Enthalpy of Formation | Not Specified | Determined via combustion calorimetry [1]. |

This data allows for the calculation of other thermodynamic parameters for the synthesis of PBGA via polycondensation [1]. It's important to note that properties like the enthalpy of fusion can vary significantly with the polymer's molecular weight and crystalline structure.

Experimental Methodology for Determination

The key experimental protocols for determining these properties, as cited in the search results, involve precise calorimetric techniques [1].

1. Adiabatic Calorimetry for Heat Capacity and Phase Transitions This method was used to investigate the temperature dependence of the heat capacity and determine phase transitions over a wide temperature range (80–470 K) [1].

- Objective: To measure the heat capacity of PBGA and identify key thermal transitions like the glass transition temperature and melting temperature.

- Equipment: Adiabatic calorimeter [1].

- Procedure:

- The polymer sample is placed in a sealed capsule within the calorimeter.

- The temperature of the sample is precisely controlled and changed in small increments.

- For each step, the precise amount of heat input required to achieve the temperature change is measured, allowing for the calculation of heat capacity.

- The experiment is conducted from 80 K to 470 K.

- Key Measurements:

- Heat Capacity (C𝑝): Calculated directly from the heat input and temperature change.

- Glass Transition Temperature (T𝑔): Identified as a step-change in the heat capacity curve.

- Melting Temperature and Enthalpy: The melting point is identified at the peak of an endothermic transition, and the enthalpy of fusion is calculated by integrating the area under this peak [1].

The workflow for this experimental process is outlined below:

2. Static Bomb Combustion Calorimetry for Enthalpy of Formation This method was used to determine the standard enthalpy of formation of PBGA [1].

- Objective: To find the energy released during the complete combustion of a known mass of PBGA.

- Equipment: Isothermal calorimeter with a static bomb [1].

- Procedure:

- A precise mass of PBGA is placed in a sealed "bomb" chamber filled with high-pressure oxygen.

- The bomb is submerged in a water bath with a known heat capacity.

- The sample is ignited electrically, causing it to combust completely.

- The heat released from the combustion causes a measurable temperature rise in the water bath.

- Key Measurement:

- Combustion Energy (ΔU𝑐): Calculated from the temperature rise of the water bath and the system's heat capacity.

- Standard Enthalpy of Formation (ΔH𝑓°): This value is derived from the combustion energy using thermodynamic relationships [1].

Current Research Context

While the core thermodynamic data for the homopolymer PBGA is from an older study, current scientific literature is highly active in researching and modifying related copolyesters, primarily Poly(butylene adipate-co-terephthalate) (PBAT), to enhance its properties [2] [3] [4].

- Copolymerization: Recent studies focus on synthesizing PBAT copolyesters with components like diphenylsilanediol (DPSD) [2] or glycolic acid (GA) [3] to improve thermal stability, mechanical strength, and gas barrier properties.

- Modification Techniques: Common methods include melt polycondensation, which involves esterification followed by polycondensation under vacuum and high temperature (e.g., 240-260 °C) [2] [4].

- Characterization: Modern research relies on techniques like Differential Scanning Calorimetry (DSC) to measure thermal properties (melting point, glass transition, enthalpy of fusion) and Gel Permeation Chromatography (GPC) to determine molecular weight [2] [3].

References

- 1. properties of polybutyleneglycol Thermodynamic | CoLab adipate [colab.ws]

- 2. Synthesis and Characterization of Poly(butylene glycol ... [pmc.ncbi.nlm.nih.gov]

- 3. Poly(Butylene Adipate/Terephthalate-Co-Glycolate ... [pmc.ncbi.nlm.nih.gov]

- 4. Modification of poly(butylene adipate-co-terephthalate) ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for Poly(butylene adipate-co-terephthalate) (PBAT) Synthesis

Introduction to PBAT and Its Significance

Poly(butylene adipate-co-terephthalate) (PBAT) is an aliphatic-aromatic copolyester that has gained significant attention as a biodegradable alternative to conventional plastics like polyethylene. PBAT demonstrates a unique combination of flexibility and resilience similar to low-density polyethylene while maintaining compostability under appropriate conditions. This combination of properties makes it particularly valuable for applications in flexible packaging, agricultural films, and disposable items where traditional plastics pose significant environmental challenges due to their persistence. The growing global emphasis on sustainability and circular economy principles has further accelerated interest in PBAT and other biodegradable polymers as potential solutions to plastic pollution.

The molecular structure of PBAT consists of randomly distributed butylene adipate (aliphatic) and butylene terephthalate (aromatic) units. The aliphatic segments contribute to the material's biodegradability, while the aromatic components provide mechanical strength and stability. This structural arrangement results in a material with excellent mechanical properties, including high elongation at break and good impact resistance. However, standard PBAT exhibits limitations including limited degradability in natural environments (particularly marine conditions), susceptibility to UV degradation, and lower thermal stability and tensile strength compared to some conventional plastics. These limitations have driven extensive research into synthesis modifications to enhance PBAT properties for broader applications.

Standard PBAT Synthesis Protocol

Materials and Equipment

- Monomers: Dimethyl terephthalate (DMT) or terephthalic acid (TPA), adipic acid (AA), and 1,4-butanediol (BDO) in molar ratios typically ranging from 1:1:2.2 to 1:1:2.5 (DMT:AA:BDO). The purity of all monomers should be ≥99% to prevent side reactions and achieve target molecular weights.

- Catalyst: Titanium-based catalysts are most commonly employed, specifically tetrabutyl titanate (TBT) or titanium(IV) isopropoxide at concentrations of 0.03-0.05% by weight of total monomers. Alternative catalyst systems may include antimony trioxide or stannous octanoate.

- Equipment: A 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, condenser, temperature controller, and vacuum connection. The reaction vessel must withstand temperatures up to 260°C and high vacuum conditions (<100 Pa).

- Atmosphere Control: High-purity nitrogen gas supply for inert atmosphere maintenance during esterification stages.

- Safety Equipment: Appropriate personal protective equipment including heat-resistant gloves, face shield, and lab coat due to high-temperature operations. Methanol capture system is required due to the generation of flammable methanol byproduct.

Two-Stage Melt Polycondensation Procedure

2.2.1 Esterification/Transesterification Stage

- Reactor Setup: Charge the reaction vessel with adipic acid (AA), 1,4-butanediol (BDO), and the catalyst (TBT at 0.03 wt%). If using DMT instead of TPA, include it at this stage. The alcohol to acid ratio should be maintained at approximately 2.2:1 to ensure complete reaction.

- Initial Reaction: Heat the mixture to 180°C under nitrogen atmosphere with constant mechanical stirring at 150-200 rpm. Maintain this temperature for 60 minutes to allow esterification to proceed.

- Monomer Addition: Add dimethyl terephthalate (DMT) and additional 1,4-butanediol (BDO) while maintaining the nitrogen flow. The molar ratio of DMT:AA:BDO should be maintained at 1:1:2.2.

- Temperature Ramp: Gradually increase the temperature to 220°C over 30 minutes and maintain for 60-90 minutes until the theoretical amount of water/methanol byproduct (approximately 90% of theoretical yield) has been collected in the condenser. The completion of esterification is typically indicated when the reaction mixture becomes clear and the evolution of condensate ceases.

2.2.2 Polycondensation Stage

- Vacuum Application: After esterification completion, slowly apply vacuum to the system, gradually reducing pressure to <100 Pa (approximately 1 mbar) over 30 minutes to prevent excessive foaming and potential material carry-over.

- Temperature Increase: Raise the temperature to 240-260°C while maintaining high vacuum and continuous stirring.

- Polymerization Monitoring: Continue polycondensation for 2-3 hours while monitoring the reaction progress through stirrer torque or power consumption. The reaction is complete when a significant increase in viscosity is observed, typically indicated by a 3-5 fold increase in torque compared to initial values.

- Product Recovery: Purge the reactor with nitrogen to release the vacuum, and carefully extrude the polymer melt from the reactor. Immediately quench in cold water or cool between metal plates to prevent excessive crystallization.

- Post-Processing: The obtained PBAT may be pelletized for further processing or solid-state polymerization if higher molecular weights are required.

The following diagram illustrates this standard two-stage synthesis workflow:

Figure 1: Two-stage PBAT synthesis workflow illustrating the sequential esterification and polycondensation steps with key process parameters.

Characterization and Quality Control

- Molecular Weight Analysis: Determine number-average (Mₙ) and weight-average (M𝓌) molecular weights using gel permeation chromatography (GPC) with polystyrene standards. Target Mₙ values for standard PBAT typically range from 30,000-50,000 g/mol with dispersity (Đ) of 2.0-2.5.

- Thermal Properties: Employ differential scanning calorimetry (DSC) to determine glass transition temperature (T𝑔), melting temperature (T𝑚), and crystallinity. Typical PBAT shows T𝑔 around -30°C and T𝑚 between 110-130°C.

- Structural Verification: Use Fourier-transform infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (¹H-NMR) to confirm copolymer structure and composition ratio.

- Mechanical Testing: Prepare standardized test specimens by compression or injection molding for tensile testing according to ASTM D638. Standard PBAT typically exhibits tensile strength of 15-25 MPa and elongation at break exceeding 500%.

Advanced PBAT Modification Protocols

Enhanced UV Resistance Through Covalent Bonding

3.1.1 Synthesis of Reactive UV Stabilizer

- Preparation of HEPBP: Dissolve 2,4-dihydroxy benzophenone (UV-0, 0.5 mol) in aqueous sodium hydroxide solution (0.5 mol in deionized water) with stirring and heating until homogeneous.

- Epoxidation: Add epichlorohydrin (1.5 mol) dropwise to the solution and maintain at 60°C with continuous stirring for 4 hours until phase separation occurs.

- Purification: Wash the crude product with deionized water until neutral pH (≈7), concentrate by rotary evaporation, and precipitate with methanol to obtain 2-hydro-4-(2,3-epoxypropoxy) benzophenone (HEPBP) as pale yellow crystals.

- Characterization: Verify HEPBP structure using FTIR and ¹H-NMR, confirming the presence of epoxy groups essential for subsequent copolymerization.

3.1.2 Synthesis of UV-Stable PBAT

- Initial Esterification: Charge terephthalic acid (TPA, 18.7 g, 112.5 mmol), 1,4-butanediol (27 g, 300 mmol), and HEPBP (0.2-0.5% molar ratio) to a 250 mL three-neck flask equipped with mechanical stirrer and condenser.

- First Stage Reaction: Conduct esterification at 215°C under nitrogen atmosphere for 3 hours with continuous stirring.

- Acid Addition: Add adipic acid (AA, 20 g, 134.5 mmol) and titanium butoxide catalyst (TBT, 30 μL), then decrease temperature to 180°C while maintaining nitrogen flow.

- Second Stage Reaction: Continue stirring under nitrogen for additional 3 hours until 90% of theoretical water yield is collected.

- Polycondensation: Connect the system to a vacuum pump, reduce pressure to below 100 Pa, and heat to 230°C for 3 hours to complete polycondensation.

- Purification: Dissolve the synthesized UV-stable PBAT in chloroform and precipitate in cold methanol for purification.

This covalent bonding approach addresses migration issues common in blended UV stabilizers, providing durable photostability for outdoor applications such as agricultural mulch films while maintaining biodegradability.

Enhanced Thermal and Mechanical Properties via Silane Incorporation

3.2.1 Synthesis of PBDAT Copolyester

- Monomer Preparation: Charge terephthalic acid (PTA), adipic acid (AA), 1,4-butanediol (BDO), and diphenylsilanediol (DPSD) to a 250 mL three-neck flask with esterification catalyst (TBT or antimony trioxide). Maintain molar ratio of PTA:AA at 1:1 with alcohol to acid ratio of 1.4:1.

- Esterification: Heat the mixture to 220°C with continuous stirring under nitrogen atmosphere until the water yield reaches 90% of theoretical value.

- Catalyst Addition: Add polycondensation catalyst (stannous octanoate) to the system.

- Polycondensation: Increase temperature to 240°C and gradually apply high vacuum (<100 Pa). Continue polymerization until the stirrer power reaches maximum, indicating sufficient molecular weight buildup.

- Product Recovery: Stop stirring, purge with nitrogen, and discharge the copolymer. The resulting material is designated as PBDAT to reflect the incorporated diphenylsilanediol units.

This modification significantly enhances the thermal and mechanical properties of PBAT, making it suitable for applications requiring higher temperature resistance and mechanical strength while maintaining biodegradability.

Experimental Data Summary

Synthesis Variations and Conditions

Table 1: Comparison of PBAT Synthesis Methods and Modification Approaches

| Synthesis Type | Key Modified Components | Reaction Conditions | Catalyst System | Key Advantages |

|---|---|---|---|---|

| Standard PBAT | DMT/TPA, AA, BDO | 180°C → 220°C → 240-260°C, <100 Pa | Tetrabutyl titanate (TBT, 0.03-0.05%) | Baseline process, established protocol |

| UV-Stable PBAT [1] | HEPBP (0.2-0.5%) as reactive UV stabilizer | 215°C esterification, 230°C polycondensation, <100 Pa | Titanium butoxide (TBT) | Superior UV resistance, no stabilizer migration |

| PBDAT [2] | Diphenylsilanediol (DPSD, up to 12.5%) | 220°C esterification, 240°C polycondensation, <100 Pa | TBT + stannous octanoate | Enhanced thermal stability & mechanical properties |

| Hydrophilic PBAT [3] | Oligo/poly(ethylene glycol) segments | 180°C → 260°C, ~100 Pa | Ti(n-C₄H₉O)₄ (0.03%) | Enhanced degradability, reduced sequence length |

Properties of Modified PBAT Materials

Table 2: Properties Comparison of Standard and Modified PBAT Copolyesters

| Property | Standard PBAT | UV-Stable PBAT (0.3% HEPBP) [1] | PBDAT (12.5% DPSD) [2] | PBAT-3EG (High Content) [3] |

|---|---|---|---|---|

| Tensile Strength (MPa) | 15-25 | 67.1% retention after aging | 30.56 | Decreases with modifier content |

| Elongation at Break (%) | >500 | 48.8% retention after aging | 219 | 540-886 |

| Young's Modulus (MPa) | 50-100 | - | 238 | - |

| Thermal Degradation T₅% (°C) | ~300 | - | 355 | - |

| UV Resistance | Poor | Excellent (no stabilizer leaching) | - | - |

| Degradation Rate | Limited in natural environments | Comparable to standard PBAT | Maintains good degradability | Significantly enhanced |

| Key Application | General biodegradable films | Outdoor applications, agricultural films | High-temperature applications | Enhanced degradation environments |

Conclusion and Future Perspectives

The synthesis protocols presented in these application notes provide comprehensive methodologies for producing standard and modified PBAT with enhanced properties for specialized applications. The two-stage melt polycondensation process remains the fundamental approach for PBAT synthesis, while strategic modifications through copolymerization offer pathways to address specific limitations such as UV susceptibility, thermal instability, and slow degradation rates. The covalent bonding of functional moieties, such as UV-absorbing groups or silane units, represents a particularly promising approach as it circumvents issues of additive migration and maintains the material's biodegradability.

Future research directions in PBAT synthesis will likely focus on several key areas. The development of bio-based monomers derived from renewable resources will further enhance the sustainability profile of PBAT. Novel catalyst systems that operate at lower temperatures with higher efficiency could reduce energy consumption during production. Additionally, the incorporation of multifunctional monomers that impart targeted properties while maintaining or enhancing biodegradability will expand application possibilities. As regulatory pressure on conventional plastics increases and consumer demand for sustainable materials grows, PBAT and its modified versions are poised to play an increasingly important role in the transition toward a circular plastics economy.

References

Comprehensive Application Notes and Protocols: Esterification Kinetics of Butane-1,4-diol and Adipic Acid

Introduction

The esterification reaction between butane-1,4-diol (BDO) and adipic acid (AA) represents a fundamental process in the production of aliphatic polyesters, particularly poly(butylene adipate) (PBA), which has significant applications in biodegradable materials and medical supplies. Understanding the kinetics of this reaction is crucial for optimizing reaction conditions, controlling molecular weight, and minimizing side reactions. These application notes provide a detailed experimental framework for investigating the esterification kinetics, complete with methodologies for data collection, analysis, and interpretation tailored for researchers and scientists in polymer chemistry and drug development. The systematic study of this reaction enables the production of polymers with tailored properties for specific applications, ranging from environmentally friendly packaging to specialized biomedical devices [1] [2].

The esterification process between diols and dicarboxylic acids is equilibrium-controlled and significantly influenced by reaction temperature, catalyst type, and monomer stoichiometry. Furthermore, the reaction is complicated by potential side reactions, particularly the cyclization of BDO to form tetrahydrofuran (THF), which consumes reactant and affects product yield and polymer properties [3]. This document synthesizes current research findings to establish robust protocols for kinetic analysis, providing both traditional and innovative approaches to overcome common experimental challenges.

Experimental Design and Principles

Reaction Mechanism and Kinetic Model

The esterification between butane-1,4-diol and adipic acid proceeds through a classical step-growth polymerization mechanism. The reaction begins with the formation of ester bonds between the carboxylic acid groups of AA and the hydroxyl groups of BDO, releasing water as a byproduct. As the reaction progresses, these ester bonds link together to form polymer chains of increasing length. For kinetic studies, the reaction is often treated as second-order overall (first-order with respect to both carboxyl and hydroxyl groups) in its early stages, though this may shift as the reaction progresses and viscosity increases [4] [2].

A critical challenge in this specific reaction system is the competing cyclization reaction of BDO to form THF, which occurs under acidic conditions and elevated temperatures. This side reaction consumes BDO, affects the diol/diacid stoichiometric balance, and ultimately limits the achievable molecular weight of the polyester. The kinetics of THF formation must therefore be considered in comprehensive kinetic models [3].

Table 1: Common Catalysts for BDO/AA Esterification

| Catalyst Type | Specific Examples | Advantages | Disadvantages |

|---|---|---|---|

| Titanium-based | Titanium (IV) isopropoxide (TTIP), Titanium (IV) n-butoxide | High activity, effective for high molecular weight polymers [4] | May promote degradation at high temperatures [1] |

| Enzyme-based | Candida antarctica lipase B (CALB) | Eco-friendly, selective, mild conditions [5] | Higher cost, potential deactivation, separation required [2] |

| Inorganic Acid | H₂SO₄, H₃PO₄ | Effective with mild temperatures and low vacuum [2] | May promote ether formation or other side reactions |

| Tin-based | Stannic components | Effective for aliphatic polyesters [1] | Long reaction times may be required |

| Bismuth-based | Bismuth triflate | Effective under mild conditions [2] | Longer reaction times |

Key Kinetic Parameters

The esterification kinetics are characterized by several essential parameters. The extent of reaction (p), defined as the fraction of functional groups that have reacted at time t, is a fundamental variable. The rate constant (k) quantifies the reaction speed at a specific temperature, while the activation energy (Ea) describes the temperature dependence of the reaction rate. For the BDO/AA system, special attention must be paid to the THF formation rate, which impacts the diol consumption beyond the main esterification pathway [4] [3].

Materials and Equipment

Chemical Reagents

- Butane-1,4-diol (BDO) (≥99% purity) [4]

- Adipic acid (AA) (≥99% purity) [4]

- Catalyst: Select based on experimental design (e.g., Titanium (IV) isopropoxide for conventional synthesis [4] or Candida antarctica lipase B for enzymatic synthesis [5])

- Inert gas: High-purity nitrogen or argon for creating inert atmosphere [4]

- Solvents for analysis: Chloroform, 1,4-dioxane, deuterated chloroform for NMR spectroscopy [4]

Equipment Setup

- Reactor system: Four-necked round bottom flask equipped with:

- Mechanical stirrer (for high-viscosity melts)

- Thermometer or temperature probe

- Gas inlet for inert atmosphere (N₂ or Ar)

- Distillation apparatus or reflux condenser for water removal [4]

- Heating system: Thermostatically controlled oil bath capable of maintaining temperatures up to 220°C

- Vacuum system: Capable of achieving pressures as low as 15 mbar for polycondensation stage [2]

- Analytical instruments:

- FTIR spectrometer for functional group analysis

- Titration setup for acid value determination

- NMR spectrometer for structural confirmation

- Gel Permeation Chromatography (GPC) for molecular weight determination [4]

Detailed Experimental Protocols

Standard Catalyzed Esterification Procedure

Reactor Setup: Charge a four-necked round bottom flask with adipic acid (0.1 mol) and butane-1,4-diol (typically 1.1-1.2:1 BDO:AA molar ratio). Add catalyst (e.g., 0.3-0.5 mol% titanium (IV) isopropoxide) [4].

Inert Atmosphere: Purge the system with inert gas (N₂ or Ar) and maintain a slight positive pressure throughout the reaction to prevent oxidation [4].

Initial Esterification: Heat the mixture to 140-160°C with stirring under atmospheric pressure. Maintain these conditions for 2.5-3 hours, allowing water to distill off [2].

Polycondensation Stage: Apply low vacuum (approximately 15 mbar) and gradually increase temperature to 190-220°C. Continue the reaction for 24-48 hours with continuous stirring [2].

Monitoring: Withdraw small samples at regular intervals for acid value determination and FTIR analysis to track reaction progress.

Termination: Once the target molecular weight or acid value is achieved, stop the reaction by cooling and discontinuing the vacuum.

Enzymatic Catalysis Procedure

Reactor Setup: Charge the reactor with adipic acid and butane-1,4-diol in equimolar ratios.

Catalyst Addition: Add Candida antarctica lipase B (CALB) (typically 1-5% by weight of monomers) [5].

Reaction Conditions: Heat the mixture to 80-90°C with stirring under inert atmosphere. These lower temperatures help preserve enzyme activity [5].

Water Removal: Apply moderate vacuum or use molecular sieves to remove water while maintaining enzyme stability.

Monitoring: Track reaction progress through acid value determination and FTIR spectroscopy.

Considerations: Be aware of potential enzyme deactivation at higher temperatures or in the presence of certain monomers. The optimal pH range for enzymatic activity must be maintained [5].

Kinetic Study Protocol for Parameter Determination

Reaction Setup: Prepare multiple identical reaction mixtures in separate reactors with controlled temperature capabilities.

Temperature Variation: Conduct parallel experiments at different temperatures (e.g., 140°C, 150°C, 160°C, 180°C) to determine activation energy [4].

Sampling: Withdraw samples at predetermined time intervals from each reaction vessel.

Acid Value Determination:

- Dissolve each sample in an appropriate solvent (e.g., ethanol/acetone mixture)

- Titrate with standardized potassium hydroxide solution (0.1N KOH) using phenolphthalein as indicator

- Calculate acid value as mg KOH per g sample [4]

Data Analysis:

- Calculate extent of reaction (p) from acid value decrease

- Plot kinetic curves (reaction rate vs. time)

- Determine rate constants at each temperature

- Use Arrhenius plot to calculate activation energy

Table 2: Optimization of Reaction Conditions for BDO/AA Esterification

| Parameter | Typical Range | Optimal Value | Effect on Reaction |

|---|---|---|---|

| Temperature | 140-220°C | 190°C for polycondensation [2] | Higher temperature increases rate but promotes THF formation |

| Catalyst Concentration | 0.3-1.0 mol% | 0.5 mol% for Ti-based catalysts [4] | Higher concentration increases rate but may promote side reactions |

| BDO:AA Ratio | 1.0:1 to 1.3:1 | 1.1-1.2:1 | Excess BDO compensates for losses but increases THF formation |

| Vacuum Level | Atmospheric to 15 mbar | 15 mbar for polycondensation [2] | Lower pressure removes water, shifting equilibrium toward products |

| Reaction Time | 2-48 hours | 24-48 hours for high molecular weight [2] | Longer times increase molecular weight but risk degradation |

Data Analysis and Interpretation

Kinetic Calculations

The esterification kinetics can be analyzed by monitoring the disappearance of carboxyl groups over time. For a second-order reaction (first-order in both COOH and OH groups), the rate equation is:

-d[COOH]/dt = k[COOH][OH]

Assuming equal initial concentrations of COOH and OH groups ([COOH]₀ = [OH]₀), the integrated rate equation becomes:

1/([COOH]₀ - [COOH]e) × ln([COOH]e([COOH]₀ - [COOH]t)/([COOH]₀([COOH]e - [COOH]t))) = kt

Where [COOH]₀, [COOH]t, and [COOH]e represent the concentrations of carboxyl groups at time zero, time t, and at equilibrium, respectively [4].

From the kinetic studies of BDO/AA systems, the activation energy for uncatalyzed esterification has been reported to be approximately 73.5 kJ/mol, while the TTIP-catalyzed reaction shows a lower activation energy of 58.9 kJ/mol, demonstrating the catalyst's effectiveness in reducing the energy barrier [4].

Side Reaction Quantification

The formation of tetrahydrofuran (THF) represents a significant side reaction that must be quantified for accurate kinetic modeling. THF production can be monitored using gas chromatography or NMR spectroscopy [3]. Studies indicate that THF formation increases with temperature and is catalyzed by acidic conditions. The use of appropriate catalysts and process controls can reduce THF yield to less than 1.0% by weight [3].

Troubleshooting and Optimization

Common Experimental Challenges